molecular formula C34H32FeN4O4 B085314 Ferroprotoporphyrin CAS No. 14875-96-8

Ferroprotoporphyrin

Cat. No.: B085314
CAS No.: 14875-96-8
M. Wt: 616.5 g/mol
InChI Key: KABFMIBPWCXCRK-UHFFFAOYSA-L
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Description

Ferroheme b is heme b in which the iron has oxidation state +2. It has a role as a human metabolite and a cofactor. It is a heme b and a ferroheme. It is a conjugate acid of a ferroheme b(2-).
Heme is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
ferroheme b is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Heme is a metabolite found in or produced by Saccharomyces cerevisiae.
Protoheme IX is a metabolite found in or produced by Saccharomyces cerevisiae.
The color-furnishing portion of hemoglobin. It is found free in tissues and as the prosthetic group in many hemeproteins.

Mechanism of Action

Target of Action

Ferroprotoporphyrin IX (FP) primarily targets the erythrocytic stages of Plasmodium spp., the parasites responsible for malaria . It interacts with the heme group, a key prosthetic group of proteins such as hemoglobin, myoglobin, and cytochromes of the mitochondria .

Mode of Action

The mode of action of FP involves an interaction with ferriprotoporphyrin IX (“heme”), or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . The generally accepted mechanism of action of peroxide antimalarials involves interaction of the peroxide-containing drug with heme .

Biochemical Pathways

FP affects the Ca2±Mg2±ATPase activity of isolated red cell membranes, the biochemical counterpart of the plasma membrane Ca2+ pump (PMCA) . This interaction leads to changes in the calcium homeostasis of the cells . Furthermore, FP is known to participate in pro-oxidant and pro-inflammatory responses, leading to cytotoxicity in various tissues and organs .

Pharmacokinetics

It is known that fp can form dimers in aqueous solutions . The diffusion coefficient of aqueous FP is half that of the hydrated monomeric dicyano complex . Much of the apparent instability of aqueous FP solutions could be attributed to adsorption onto glass and plastic surfaces .

Result of Action

The interaction of FP with its targets leads to the generation of cytotoxic radical species . This can lead to cell death, particularly in the erythrocytic stages of Plasmodium spp . Additionally, FP can stimulate local and remote inflammatory reactions, which can initiate innate immune responses that, if left uncontrolled, can compound primary injuries and promote organ failure .

Action Environment

The action of FP can be influenced by environmental factors. For instance, the formation of FP dimers in aqueous solutions is pH-dependent . Furthermore, the stability of FP in solution can be affected by the material of the container, with FP showing a tendency to adsorb onto glass and plastic surfaces .

Safety and Hazards

Protoporphyrin IX (PPIX) is ubiquitously present in all living cells in small amounts as a precursor of heme . PPIX has some biologic functions of its own, and PPIX-based strategies have been used for cancer diagnosis and treatment .

Future Directions

Porphyrin‐based metal–organic frameworks can be designed and constructed for powerful biomedical applications . Recent progress and future expectations are discussed in this Review .

Biochemical Analysis

Biochemical Properties

Ferroprotoporphyrin interacts with various enzymes, proteins, and other biomolecules. It is involved in several biological processes such as the transport or storage of oxygen by hemoglobin or myoglobin, respectively, electron transfer by cytochrome b5, and oxidation of xenobiotics or endogenous substrates by cytochrome P450s (CYPs) . The nature of these interactions is crucial for the functioning of these biological processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a marked inhibitory effect on the Ca2±Mg2±ATPase activity of isolated red cell membranes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to dimerize in aqueous solution, but does not form higher aggregates .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can have significant effects on its biochemical properties.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

{ "Design of Synthesis Pathway": "The synthesis of Ferroprotoporphyrin can be achieved through the modification of the heme biosynthesis pathway. The starting material for this synthesis is Protoporphyrin IX, which can be obtained from a variety of sources including animal blood and plant extracts.", "Starting Materials": [ "Protoporphyrin IX", "Iron(II) chloride", "Sodium dithionite", "Sodium hydroxide", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Dissolve Protoporphyrin IX in methanol to form a solution", "Add iron(II) chloride to the solution and stir for 30 minutes", "Add sodium dithionite to the solution and stir for an additional 30 minutes", "Add sodium hydroxide to the solution to adjust the pH to 7", "Filter the solution to remove any precipitate", "Add hydrochloric acid to the filtrate to adjust the pH to 4", "Heat the solution to 70°C for 30 minutes", "Cool the solution to room temperature and filter to obtain Ferroprotoporphyrin" ] }

CAS No.

14875-96-8

Molecular Formula

C34H32FeN4O4

Molecular Weight

616.5 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)

InChI

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

KABFMIBPWCXCRK-UHFFFAOYSA-L

Isomeric SMILES

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Fe+4]

SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2]

14875-96-8

Synonyms

Ferroprotoporphyrin
Haem
Heme
Heme b
Protoheme
Protoheme IX

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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